molecular formula C19H24O3 B12420345 Isodihydroauroglaucin CAS No. 74886-31-0

Isodihydroauroglaucin

Cat. No.: B12420345
CAS No.: 74886-31-0
M. Wt: 300.4 g/mol
InChI Key: ZNSOEVHEUKFQSM-YTXTXJHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isodihydroauroglaucin can be synthesized through the cultivation of specific fungi. For instance, Eurotium herbariorum can be cultured in a medium to produce this compound. The fungi are typically grown in a controlled environment, such as M40Y medium, at a temperature of 30°C for about seven days .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The fungi are cultivated in bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Isodihydroauroglaucin undergoes various chemical reactions, including oxidation and reduction. It has been shown to exhibit significant radical scavenging activity, indicating its involvement in redox reactions .

Common Reagents and Conditions: The compound reacts with common oxidizing agents and can be reduced under specific conditions. For example, it shows antibacterial activity against Gram-positive bacteria, which suggests its interaction with bacterial cell components .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives.

Mechanism of Action

Isodihydroauroglaucin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is a key factor in its antibacterial and antitumor activities. The compound interacts with cellular components, disrupting bacterial cell walls and inhibiting tumor cell proliferation .

Comparison with Similar Compounds

Isodihydroauroglaucin is part of a family of phenolic compounds that include:

  • Auroglaucin
  • Dihydroauroglaucin
  • Tetrahydroauroglaucin
  • Flavoglaucin

Compared to these compounds, this compound exhibits unique properties such as higher radical scavenging activity and significant antibacterial effects . This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

74886-31-0

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-7,10,12-13,21-22H,8-9,11H2,1-3H3/b5-4+,7-6+

InChI Key

ZNSOEVHEUKFQSM-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/CCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Canonical SMILES

CC=CC=CCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Origin of Product

United States

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